(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One possible synthetic route is as follows:
Starting Materials: 3,4-dichloroaniline, 3-methoxybenzoyl chloride, and butanone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]propanamide
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]pentanamide
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]hexanamide
Uniqueness
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific substitution pattern on the aromatic rings and the length of the carbon chain. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
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Molecular Weight |
394.2g/mol |
IUPAC Name |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-3-methoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-11(8-17(24)21-13-6-7-15(19)16(20)10-13)22-23-18(25)12-4-3-5-14(9-12)26-2/h3-7,9-10H,8H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
InChI Key |
GTYJYRCLWLYAFD-SSDVNMTOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)OC)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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